![molecular formula C18H19Cl2NO2 B4722236 N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide](/img/structure/B4722236.png)
N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide
Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) in the body. It was initially developed as a potential treatment for growth hormone deficiency and muscle wasting disorders. However, it has gained popularity among bodybuilders and athletes for its ability to enhance muscle growth and improve performance.
Mechanism of Action
N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide works by stimulating the release of GH and IGF-1 from the pituitary gland. It does this by binding to the ghrelin receptor, which is located in the hypothalamus. This leads to an increase in the secretion of GH and IGF-1, which promotes muscle growth, bone density, and fat loss.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GH and IGF-1 in the body, which leads to an increase in lean body mass and a decrease in body fat. It also improves bone density and cognitive function in elderly patients. Additionally, it has been shown to improve sleep quality and reduce inflammation.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide has several advantages for lab experiments. It is a non-peptide compound, which makes it easier to synthesize and handle in the lab. It also has a long half-life, which means that it can be administered less frequently than other GH secretagogues. However, it does have some limitations. It can be expensive to synthesize, and its effects can be variable depending on the individual.
Future Directions
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide. One area of interest is its potential as a treatment for age-related muscle wasting and sarcopenia. Another area of interest is its potential as a treatment for osteoporosis and other bone disorders. Additionally, there is growing interest in its potential as a cognitive enhancer and its effects on sleep quality. Further research is needed to fully understand the potential therapeutic applications of N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase lean body mass, improve bone density, and enhance cognitive function in elderly patients. It has also been investigated as a potential treatment for growth hormone deficiency, sarcopenia, and osteoporosis.
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-10-13(2)18(16(20)11-12)21-17(22)4-3-9-23-15-7-5-14(19)6-8-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXEEGEDOCIBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CCCOC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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